1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-
CAS No.: 2272-25-5
Cat. No.: VC7960349
Molecular Formula: C24H24N6
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2272-25-5 |
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Molecular Formula | C24H24N6 |
Molecular Weight | 396.5 g/mol |
IUPAC Name | 2-N,4-N,6-N-tris(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine |
Standard InChI | InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) |
Standard InChI Key | IRUKRJUZAAWSSN-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Canonical SMILES | CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Introduction
Nomenclature and Structural Characteristics
The IUPAC name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- defines its structure unambiguously:
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Core: A 1,3,5-triazine ring (a six-membered aromatic heterocycle with three nitrogen atoms at positions 1, 3, and 5).
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Substituents: Three amino groups (-NH-) at positions 2, 4, and 6, each substituted with a 4-methylphenyl group (a benzene ring with a methyl group at the para position).
Molecular Formula:
Molecular Weight: 396.49 g/mol (calculated from the formula).
Structural Analogs:
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The meta-substituted isomer, N,N',N''-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine, has been documented with a molecular weight of 396.5 g/mol .
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Similar compounds, such as N,N',N''-tris(phenylmethyl)-1,3,5-triazine-2,4,6-triamine (CAS: 26217-88-9), highlight the role of alkyl/aryl substitutions in modulating properties .
Synthesis and Reaction Pathways
The synthesis of this compound typically follows nucleophilic aromatic substitution (NAS) reactions, leveraging the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with substituted anilines.
Key Steps:
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Stepwise Substitution: Cyanuric chloride reacts sequentially with 4-methylaniline in a controlled stoichiometric ratio. Each chlorine atom is replaced by an amino group under specific conditions (temperature, solvent, catalyst).
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Catalysis: Acidic ionic liquids (e.g., trifluoromethanesulfonate-based) may enhance reaction efficiency, as demonstrated in related triazine syntheses .
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Purification: Column chromatography or recrystallization yields the pure product, with reported HPLC purity ≥99.5% for analogous compounds .
Example Reaction:
Optimization Factors:
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity.
Physicochemical Properties
While direct experimental data for this compound is limited, properties can be inferred from analogs:
Applications and Industrial Relevance
Materials Science:
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Flame Retardants: Triazine derivatives are incorporated into polymers (e.g., polyesters, epoxies) to enhance fire resistance via radical scavenging , .
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Coordination Polymers: The amino groups enable metal-organic framework (MOF) formation, as seen in terbium-based MOFs .
Pharmaceuticals:
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Drug Intermediates: Functionalized triazines serve as precursors for antiviral and anticancer agents. For example, 2-amino-4-(dimethylamino)-6-methyl-1,3,5-triazine is a key intermediate in agrochemical synthesis .
Organic Electronics:
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